molecular formula C16H24N2O3 B2793100 METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE CAS No. 1173662-88-8

METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE

Cat. No.: B2793100
CAS No.: 1173662-88-8
M. Wt: 292.379
InChI Key: QMCPDSHIRMVEGL-AWEZNQCLSA-N
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Description

METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE is a chiral methyl ester derivative featuring:

  • A phenyl group at the third carbon of the propanoate backbone.
  • A (3-methylbutyl)carbamoyl-substituted amino group at the second carbon in the (2S)-configuration.

Properties

IUPAC Name

methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-12(2)9-10-17-16(20)18-14(15(19)21-3)11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H2,17,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPDSHIRMVEGL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a phenylalanine derivative with a carbamoyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl (2S)-2-(3-methylbutylcarbamoylamino)-3-phenylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (2S)-2-{[(3-METHYLBUTYL)CARBAMOYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active site residues, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, amino group modifications, and ester configurations. These variations significantly influence molecular weight, polarity, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₆H₂₃N₂O₃* ~299.37 3-Phenyl, (3-methylbutyl)carbamoyl N/A N/A
METHYL (3S)-3-AMINO-3-[2-(TRIFLUOROMETHYL)PHENYL]PROPANOATE C₁₁H₁₂F₃NO₂ 247.21 2-Trifluoromethylphenyl 291.4±40.0 1.256±0.06
METHYL (2S)-2-AMINO-3-(4-BROMO-2-FLUOROPHENYL)PROPANOATE C₁₀H₁₁BrFNO₂ 288.11 4-Bromo-2-fluorophenyl N/A N/A
METHYL (3S)-3-AMINO-3-(5-FLUORO-4-HYDROXY-3-METHOXYPHENYL)PROPANOATE C₁₁H₁₄FNO₄ 243.23 5-Fluoro-4-hydroxy-3-methoxyphenyl N/A N/A
METHYL (2R)-2-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PHENYL]PROPANOATE C₁₇H₁₆F₃NO₂ 323.31 Biphenyl with 3-trifluoromethyl N/A N/A

*Calculated based on structural formula.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): Analogs with trifluoromethyl () or halogen substituents () exhibit increased polarity and lower pKa (~6.89 in ), enhancing solubility in polar solvents compared to the target compound’s phenyl group .
  • Lipophilicity: The target compound’s 3-methylbutyl chain likely increases logP compared to analogs with smaller substituents (e.g., methyl or hydroxy groups in ).
  • Steric Effects: Bulky substituents (e.g., biphenyl in ) may hinder binding to protein targets, as seen in bioactivity clustering studies ().

Bioactivity and Mode of Action

highlights that compounds with similar structural motifs cluster into groups with shared bioactivity profiles and protein target interactions. For example:

  • Carbamoyl-Urea Linkage: This moiety in the target compound may mimic peptide bonds, enabling interactions with proteases or kinases, akin to analogs with trifluoromethylphenyl groups () .
  • Aromatic Substitutions: Halogenated phenyl rings () often enhance binding affinity to hydrophobic pockets in enzymes, whereas polar groups (e.g., hydroxy in ) may reduce membrane permeability .

Table 2: Inferred Bioactivity Based on Structural Analogies

Compound Feature Potential Bioactivity Example Analog (Evidence)
Trifluoromethylphenyl Enhanced binding to hydrophobic enzyme pockets (e.g., kinase inhibitors)
Halogenated Phenyl Antiviral or antibacterial activity due to increased electrophilicity
Hydroxy/Methoxy Substitutions Antioxidant or anti-inflammatory properties via radical scavenging

Predictive Modeling and QSRR Analysis

Quantitative Structure–Retention Relationship (QSRR) models () suggest that structural similarities improve predictability of properties like retention indices. For instance:

  • Analogs with trifluoromethyl groups () and the target compound may share similar chromatographic behavior due to comparable hydrophobicity indices .
  • Conversely, diverse substituents (e.g., hydroxy vs. bromo) reduce model accuracy, necessitating dataset splitting for validation .

Biological Activity

Methyl (2S)-2-{[(3-methylbutyl)carbamoyl]amino}-3-phenylpropanoate, also known as MHPAP, is a compound of interest due to its potential biological activities, particularly in the modulation of inflammatory responses. This article reviews the biological activity of MHPAP, focusing on its mechanisms of action, efficacy in inhibiting cytokines, and potential therapeutic applications.

Chemical Structure and Properties

MHPAP is classified as a phenolic amide ester with the following molecular formula:

  • Chemical Formula : C13H19N1O2
  • Molecular Weight : 219.30 g/mol

The structure is characterized by a carbamoyl group attached to a phenylpropanoate backbone, which is crucial for its biological interactions.

Research indicates that MHPAP exhibits significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The compound's mechanism involves:

  • Inhibition of Cytokine Production : MHPAP effectively inhibits the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated monocyte/macrophage-like cells. In vitro studies demonstrated that MHPAP significantly reduced these cytokines' levels with IC50 values of 0.85 µM for IL-6 and 0.87 µM for IL-1β .
  • NF-κB Pathway Inhibition : The compound was found to inhibit phosphorylation of NF-κB p65, a critical transcription factor involved in the inflammatory response. This inhibition suggests that MHPAP may act upstream in the inflammatory signaling cascade .

Research Findings and Case Studies

Several studies have explored the biological activity of MHPAP, providing insights into its potential therapeutic applications:

  • Cytokine Inhibition in THP-1 Cells :
    • A study examined the effects of MHPAP on THP-1 cells stimulated with LPS. Results indicated a significant reduction in IL-6, IL-1β, IL-8, and TNF-α levels upon treatment with MHPAP compared to untreated controls .
  • Comparison with Non-Ester Forms :
    • The cell permeability of MHPAP was compared to its non-ester form (NEF). Findings revealed that MHPAP exhibited superior transport across cell membranes, enhancing its efficacy in inhibiting cytokine production .
  • Potential Therapeutic Applications :
    • Given its ability to modulate inflammatory responses, MHPAP shows promise as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Cytokine Inhibition by MHPAP

CytokineIC50 (µM)Effectiveness
IL-60.85High
IL-1β0.87High
IL-81.58Moderate
TNF-α1.22Moderate

Table 2: Comparison of Cell Permeability

CompoundCell PermeabilityCytokine Inhibition
MHPAPHighSignificant
NEFLowNone

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